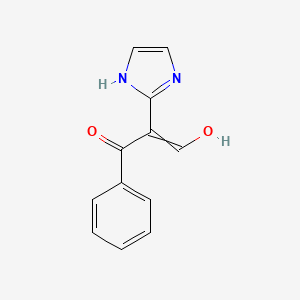![molecular formula C12H11N3O2S B2703508 4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide CAS No. 1707737-24-3](/img/structure/B2703508.png)
4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of thiadiazines. This compound is characterized by its unique structure, which includes a pyridine ring fused with a thiadiazine ring, and a phenyl group attached to the nitrogen atom. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Wirkmechanismus
Target of Action
The primary target of the compound 4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is the ATP-sensitive potassium channel . This channel plays a crucial role in regulating insulin release and maintaining glucose homeostasis .
Mode of Action
This compound acts as an activator of the ATP-sensitive potassium channel . By opening these channels, the compound decreases the excitability of the pancreatic beta cells, which in turn inhibits insulin release .
Biochemical Pathways
The activation of ATP-sensitive potassium channels by this compound affects the insulin signaling pathway . This leads to a decrease in insulin release, which can have downstream effects on glucose metabolism and homeostasis .
Pharmacokinetics
Its lipophilicity suggests that it may diffuse easily into cells .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of insulin release from pancreatic beta cells . This can lead to changes in glucose metabolism and potentially impact conditions like diabetes .
Biochemische Analyse
Biochemical Properties
The 4-Phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide has been identified as a potential inhibitor of PI3Kδ, a lipid kinase involved in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The compound interacts with the PI3Kδ enzyme, potentially influencing its activity .
Cellular Effects
In cellular contexts, this compound has been shown to inhibit the proliferation of certain cell lines . It may influence cell function by impacting cell signaling pathways, particularly those involving PI3Kδ .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with PI3Kδ . By binding to this enzyme, the compound may inhibit its activity, leading to downstream effects on cell signaling pathways .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well-established. Given its potential role as a PI3Kδ inhibitor, it may influence pathways related to this enzyme .
Vorbereitungsmethoden
The synthesis of 4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide typically involves the condensation of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . The reaction is carried out in pyridine with the addition of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base, leading to the formation of the desired thiadiazine compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to its corresponding dihydro or tetrahydro derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide include:
1,2,4-Benzothiadiazine 1,1-dioxides: Known for their cardiovascular and hypertensive effects.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are studied for their CDK2 inhibitory activity and anticancer properties.
1,2,4-Thiadiazole derivatives: Explored for their anticancer and antitubercular activities.
The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
4-phenyl-2,3-dihydropyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c16-18(17)11-7-4-8-13-12(11)15(9-14-18)10-5-2-1-3-6-10/h1-8,14H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQDHMRAVYMVRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NS(=O)(=O)C2=C(N1C3=CC=CC=C3)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 3-(4-methylphenyl)-4-oxo-5-(3-phenylpropanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2703425.png)
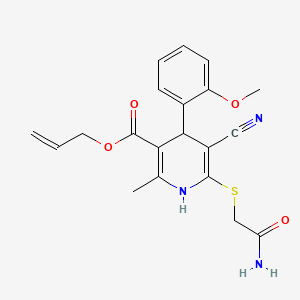
![2-[(4-chloro-2-methoxy-5-methylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2703428.png)
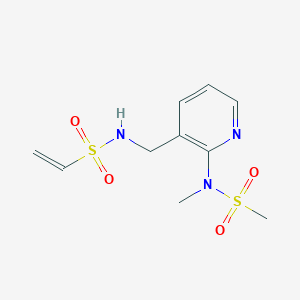
![5-[(2-Chloro-4,6-dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2703432.png)
![1-(4-fluorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2703433.png)
![4-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}oxane-4-carboxamide](/img/structure/B2703434.png)
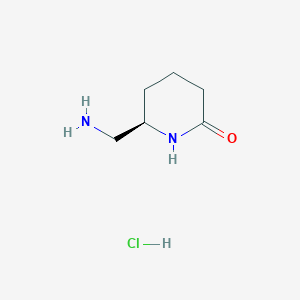
![N-(4-fluorobenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2703437.png)
![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2703438.png)
![4-tert-butyl-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2703439.png)
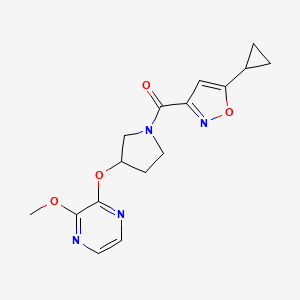
![Methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)thiazol-4-yl)benzoate](/img/structure/B2703442.png)
